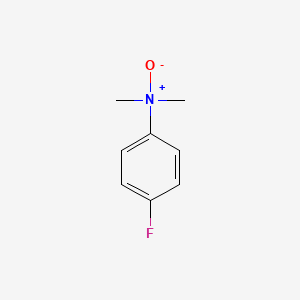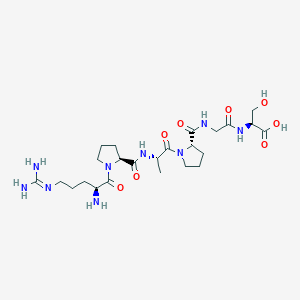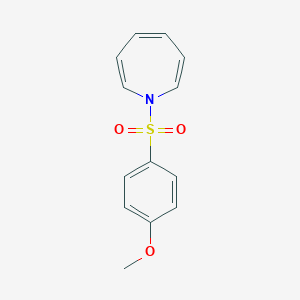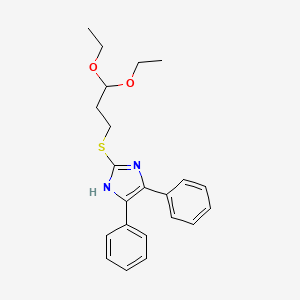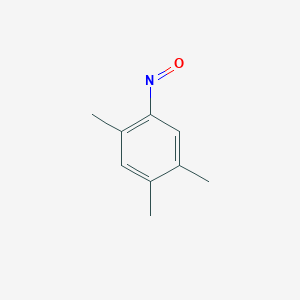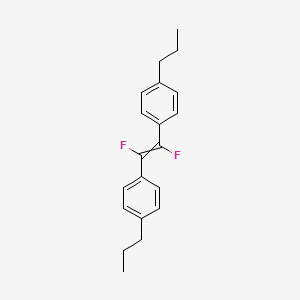
1,1'-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is a complex organic compound characterized by the presence of difluoroethene and propylbenzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) typically involves the reaction of 1,2-difluoroethene with 4-propylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or platinum-based catalysts. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science:
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s difluoroethene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity. The propylbenzene groups may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
1,1-Difluoroethylene: A simpler compound with similar difluoroethene moiety but lacks the propylbenzene groups.
1,2-Difluoroethylene: Another related compound with a different arrangement of fluorine atoms.
Dichlorodifluoroethylene: Contains chlorine atoms in addition to fluorine, leading to different chemical properties.
Uniqueness
1,1’-(1,2-Difluoroethene-1,2-diyl)bis(4-propylbenzene) is unique due to the presence of both difluoroethene and propylbenzene groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
135520-41-1 |
|---|---|
分子式 |
C20H22F2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
1-[1,2-difluoro-2-(4-propylphenyl)ethenyl]-4-propylbenzene |
InChI |
InChI=1S/C20H22F2/c1-3-5-15-7-11-17(12-8-15)19(21)20(22)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3 |
InChI 键 |
OBJPDGTYNOUIBF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)CCC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


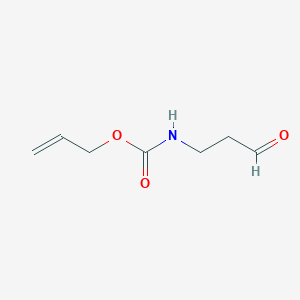
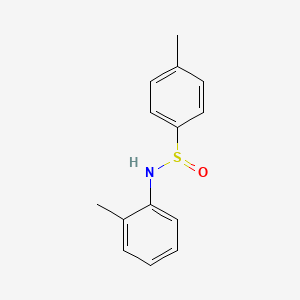
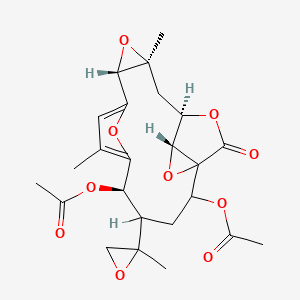
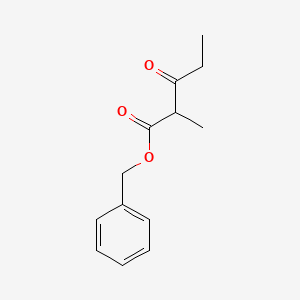
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
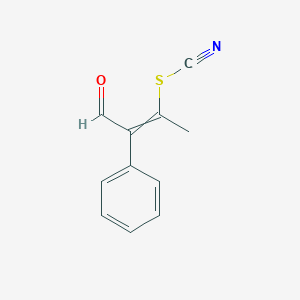
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)
